

Application Note: Mass Spectrometry for the Characterization of Famotidine Impurity A

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Compound of Interest

Compound Name: Famotidine Impurity A

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Abstract

This document provides a detailed application note and protocol for the characterization of **Famotidine Impurity A** using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Famotidine, a potent histamine H₂-receptor antagonist, can contain various impurities that require careful identification and quantification to ensure drug safety and efficacy. This note outlines the necessary instrumentation, experimental procedures, and data analysis for the structural elucidation of **Famotidine Impurity A**.

Introduction

Famotidine is a widely used pharmaceutical agent for the treatment of peptic ulcers and gastroesophageal reflux disease. During its synthesis and storage, several related substances, including **Famotidine Impurity A**, can be formed.^[1] Regulatory bodies require stringent control over impurities in active pharmaceutical ingredients (APIs) and finished drug products. Therefore, robust analytical methods are essential for the identification, characterization, and quantification of these impurities.

Mass spectrometry, particularly when coupled with liquid chromatography, offers a powerful tool for the structural elucidation and sensitive detection of impurities. This application note focuses on a specific protocol for the characterization of **Famotidine Impurity A**, also known by its

chemical name, 3-[[2-[(diaminomethylene)amino]thiazol-4-yl]methyl]sulfanyl]propanimidamide.
[2][3]

Famotidine Impurity A Profile:

Parameter	Value	Reference
Chemical Name	3-[[2-[(diaminomethylene)amino]thiazol-4-yl]methyl]sulfanyl]propanimidamide	[2][3]
Synonyms	Famotidine Amidine, Famotidine Related Compound A	[2]
CAS Number	124646-10-2	[2]
Molecular Formula	C ₈ H ₁₄ N ₆ S ₂	[4]
Molecular Weight	258.37 g/mol	[4]

Experimental Protocols

Sample and Standard Preparation

Objective: To prepare solutions of Famotidine and **Famotidine Impurity A** for LC-MS/MS analysis.

Materials:

- Famotidine API
- **Famotidine Impurity A** reference standard (CAS 124646-10-2)
- HPLC-grade methanol
- HPLC-grade water

- Formic acid (LC-MS grade)
- Volumetric flasks and pipettes
- Syringe filters (0.22 µm)

Protocol:

- Diluent Preparation: Prepare a solution of 0.1% formic acid in water and a solution of 0.1% formic acid in methanol. The diluent for standards and samples will be a 50:50 (v/v) mixture of these two solutions.
- Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of **Famotidine Impurity A** reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
- Working Standard Solution (1 µg/mL): Dilute 1 mL of the Standard Stock Solution to 100 mL with the diluent.
- Sample Solution: Accurately weigh a portion of the Famotidine API or ground tablet powder and prepare a solution in the diluent to achieve a target concentration of approximately 1 mg/mL of Famotidine. This will allow for the detection of impurities at relevant levels.
- Filter all solutions through a 0.22 µm syringe filter before injection.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Objective: To separate **Famotidine Impurity A** from the parent drug and other impurities and to obtain mass spectrometric data for its characterization.

Instrumentation:

- A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.

- A tandem quadrupole or ion trap mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Method Parameters (adapted from a method for Famotidine and its impurities):[5]

Parameter	Condition
Column	ACQUITY UPLC CSH C18, 100 mm × 2.1 mm, 1.7 µm
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Gradient	0-1 min: 5% B, 1-8 min: 5-95% B, 8-9 min: 95% B, 9-10 min: 5% B, 10-12 min: 5% B
Flow Rate	0.3 mL/min
Column Temperature	40 °C
Injection Volume	5 µL

MS Method Parameters:

Parameter	Condition
Ionization Mode	Electrospray Ionization (ESI), Positive
Capillary Voltage	3.5 kV
Source Temperature	150 °C
Desolvation Temperature	350 °C
Desolvation Gas Flow	600 L/hr
Cone Gas Flow	50 L/hr
Scan Mode	Full Scan (m/z 50-400) and Product Ion Scan
Collision Gas	Argon
Collision Energy	Ramped (e.g., 10-40 eV) for fragmentation studies

Data Presentation and Analysis

Mass Spectral Data

The expected protonated molecule of **Famotidine Impurity A** is $[M+H]^+$ at m/z 259.37. Full scan mass spectrometry will be used to confirm the presence of this ion in the reference standard and in the drug sample.

Table of Expected m/z Values:

Compound	Molecular Formula	$[M+H]^+$ (Calculated)	$[M+H]^+$ (Observed)
Famotidine	$C_8H_{15}N_7O_2S_3$	338.05	To be determined
Famotidine Impurity A	$C_8H_{14}N_6S_2$	259.08	To be determined

Fragmentation Pattern of Famotidine Impurity A

Tandem mass spectrometry (MS/MS) of the $[M+H]^+$ ion of **Famotidine Impurity A** is crucial for its structural confirmation. A proposed fragmentation pathway is illustrated below. The collision-induced dissociation (CID) will likely lead to characteristic product ions.

Proposed Fragmentation of **Famotidine Impurity A** ($[M+H]^+$ at m/z 259):

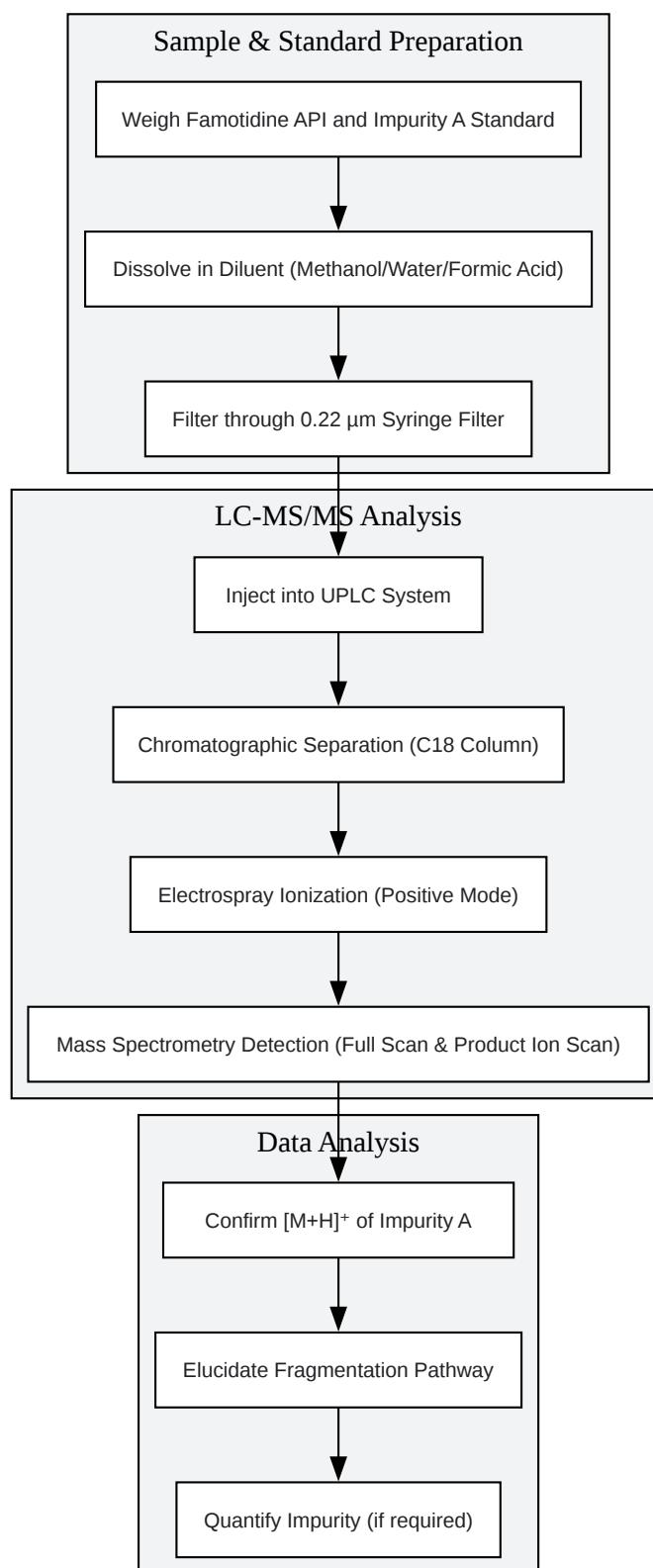
- Loss of the propanimidamide side chain: A significant fragment is expected from the cleavage of the C-S bond, leading to the formation of the guanidinothiazole methyl cation at m/z 155.
- Fragmentation of the guanidinothiazole moiety: Further fragmentation of the m/z 155 ion could occur.
- Cleavage within the propanimidamide side chain: Fragmentation can also occur within the ethyl-amidine portion of the molecule.

Table of Predicted Major Fragment Ions for **Famotidine Impurity A**:

Precursor Ion (m/z)	Proposed Fragment Ion (m/z)	Proposed Structure/Loss
259	155	$[C_5H_7N_4S]^+$
259	104	$[C_3H_6N_2S]^+$
155	114	$[C_4H_4N_3S]^+$

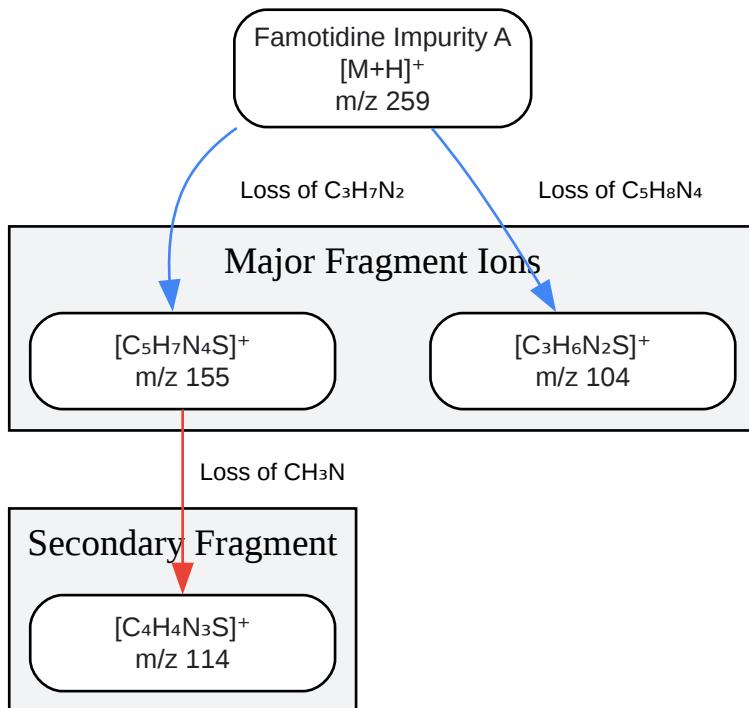
Visualizations

Experimental Workflow

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Caption: Experimental workflow for the characterization of **Famotidine Impurity A**.

Proposed Fragmentation Pathway of Famotidine Impurity A



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Caption: Proposed MS/MS fragmentation of **Famotidine Impurity A**.

Conclusion

This application note provides a comprehensive protocol for the characterization of **Famotidine Impurity A** using LC-MS/MS. The detailed methodology, including sample preparation, chromatographic separation, and mass spectrometric conditions, will enable researchers and drug development professionals to accurately identify and characterize this impurity. The provided workflow and proposed fragmentation pathway serve as a valuable guide for the structural elucidation of **Famotidine Impurity A**, ensuring the quality and safety of famotidine-containing pharmaceutical products.

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